![molecular formula C24H22N4O4S B2499478 5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876942-72-2](/img/structure/B2499478.png)
5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
The compound "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is a complex molecule that appears to be related to the family of indazole derivatives. Indazoles are heterocyclic compounds known for their varied biological activities, which make them of interest in pharmaceutical research and development. The structure of the compound suggests potential interactions with biological systems, possibly influencing processes such as apoptosis in vascular smooth muscle cells, as seen with related compounds .
Synthesis Analysis
While the specific synthesis of "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is not detailed in the provided papers, a related compound, "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one," was synthesized from a furyl-containing cyclohexanone derivative using hydrazine hydrate and acetic acid in an ethanol solution. The reaction involved heating to reflux and resulted in the formation of hexahydroindazole-3-one as white crystals . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered ring containing nitrogen atoms. The presence of various substituents, such as the furyl group, methoxyphenyl group, and methylsulfonyl group, can significantly alter the chemical and biological properties of these molecules. The specific arrangement and types of substituents in "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" would be expected to influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The provided papers do not detail the chemical reactions of the compound , but related compounds have been used in the context of preventing apoptosis in vascular smooth muscle cells . This suggests that the compound may interact with cellular components or signaling pathways to exert its effects. Further studies would be required to elucidate the specific chemical reactions and mechanisms of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely based on their specific substituents. For example, the compound "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one" was obtained as white crystals , indicating a solid state at room temperature with a certain degree of crystallinity. The solubility, melting point, and stability of "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" would depend on its molecular structure and would need to be determined experimentally. These properties are crucial for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.
Scientific Research Applications
Synthesis and Biological Activity
The research efforts have focused on synthesizing various derivatives of bipyrazole compounds and evaluating their biological activities. One study explored the synthesis of 1-Benzyl-3-(5-hydroxymethyl-2-furyl)-5-phenylpyrazoles and other related compounds to investigate their potential as antiplatelet agents. Although the inhibition of tumor cells by the tested compound was not significant, the research on their antiplatelet activities was ongoing, indicating a continued interest in understanding their biological effects (湯先佑, 2006).
Antimycobacterial Properties
Another area of research has involved assessing the antimycobacterial properties of furan-containing compounds. For instance, a study synthesized 9-Aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines and screened them for activity against Mycobacterium tuberculosis. The results showed that 9-benzylpurines, especially those with electron-donating substituents on the phenyl ring, were effective inhibitors, highlighting the potential of such compounds in treating tuberculosis (A. K. Bakkestuen, L. Gundersen, B. T. Utenova, 2005).
Corrosion Inhibition
The inhibition of corrosion in metals has been another significant application area. Research into bipyrazolic type organic compounds, including derivatives similar to the compound , showed that these substances could serve as efficient corrosion inhibitors for pure iron in acidic media. This finding suggests their utility in protecting industrial materials and equipment from corrosive damage (A. Chetouani, B. Hammouti, T. Benhadda, M. Daoudi, 2005).
Antiapoptotic and Antiproliferative Activity
Derivatives of the compound have been explored for their potential in cancer therapy due to their antiapoptotic and antiproliferative activities. For example, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole derivatives have been identified as effective inhibitors against vascular smooth muscle cell apoptosis, suggesting their potential use in treating conditions like sepsis and septic shock (J. Lien, F. Lee, Li‐Jiau Huang, S. Pan, J. Guh, C. Teng, S. Kuo, 2002).
Enzyme Inhibition for Therapeutic Applications
The exploration of synthetic multifunctional amides, including those with structures similar to the compound of interest, has demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, making them candidates for Alzheimer's disease therapy. These compounds, through their enzyme inhibition activity, have shown promise as therapeutic agents, opening new avenues for drug development against neurodegenerative diseases (G. Hussain, M. Abbasi, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, M. Ashraf, Qurat-Ul-Ain, I. Ahmad, R. Malik, M. Lodhi, Farmanullah Khan, M. Shahid, H. Fatima, 2017).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with multiple receptors due to the presence of various functional groups
Mode of Action
Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
For instance, compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect pathways related to these biological processes .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. For example, compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methoxyphenyl)-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-31-19-12-10-17(11-13-19)24-20(16-27(26-24)18-7-4-3-5-8-18)22-15-21(23-9-6-14-32-23)25-28(22)33(2,29)30/h3-14,16,22H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEHWDCHUUSWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole |
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